Specific Scientific Field: This application falls under the field of Genome Editing .
Summary of the Application: NU7441 is an inhibitor of DNA-dependent protein kinase (DNA-PK), an enzyme involved in the non-homologous end joining (NHEJ) DNA repair pathway . It is highly selective for DNA-PK, with an IC₅₀ of 14 nM .
Methods of Application: In the context of genome editing, NU7441 is used to reduce the frequency of NHEJ and increase the efficiency of homology-directed repair (HDR) in CRISPR-Cas9 genome editing .
Results or Outcomes: The use of NU7441 in genome editing has been shown to increase the efficiency of HDR, thereby improving the precision of CRISPR-Cas9 genome editing .
Specific Scientific Field: This application is in the field of Cancer Research .
Summary of the Application: NU7441 has been used in cancer research to sensitize human cancer cell lines to DNA double-strand-break-inducing therapies (chemo- or radio-therapy) by inhibiting DNA-PK activity and delaying the repair of double-strand breaks .
Methods of Application: In cancer research, NU7441 is applied to human cancer cell lines. It works by inhibiting the activity of DNA-PK, thereby delaying the repair of DNA double-strand breaks induced by chemo- or radio-therapy .
Results or Outcomes: The application of NU7441 in cancer research has shown that it can sensitize human cancer cell lines to DNA double-strand-break-inducing therapies, potentially improving the effectiveness of these treatments .
The structure of 8-(4-Dibenzothienyl)-2-(4-morpholinyl)-4H-1-benzopyran-4-one reveals several key features: